molecular formula C20H25N3.2HCl B1139273 Nitrarine 2HCl CAS No. 20069-05-0

Nitrarine 2HCl

Cat. No.: B1139273
CAS No.: 20069-05-0
M. Wt: 380.35 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrarine 2HCl (referred to as F8·2HCl in the provided evidence) is a hydrochloride salt form of the parent compound F8, developed to enhance pharmacokinetic (PK) properties and therapeutic efficacy. Preclinical studies demonstrate that this compound achieves superior tumor growth inhibition (TGI) compared to its prototype (F8) and the clinical comparator apatinib. Its mechanism involves regulating cell cycle proteins (e.g., CDK2, p21), apoptosis markers (Cleaved Caspase-3), and adhesion molecules (E-cadherin), alongside reducing proliferation markers like KI-67 . The salt formation improves water solubility by >50-fold over F8, enhancing bioavailability and extending half-life by 1 hour . At 75 mg/kg, this compound achieves a TGI of 70.1% in HGC-27 xenograft models, with acceptable acute toxicity .

Properties

IUPAC Name

(1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFJKGLXKPEJMU-DEPWHFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]3CC[C@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrarine dihydrochloride can be synthesized through the dehydrogenation of nitrarine with selenium. This reaction yields 3-(quinolin-8′-yl)-β-carboline and 3-(5′, 6′, 7′, 8′-tetrahydroquinolin-8′-yl)-β-carboline. The synthesis involves specific reaction conditions, including the use of selenium as a reagent and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of nitrarine dihydrochloride involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The compound is produced in cleanroom environments with strict quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Nitrarine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the structure of nitrarine dihydrochloride.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include selenium for dehydrogenation, as well as other oxidizing and reducing agents. The reactions typically require controlled conditions, such as specific temperatures and pressures, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various β-carboline derivatives, which have distinct chemical and biological properties.

Scientific Research Applications

Nitrarine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Nitrarine dihydrochloride exerts its effects through interactions with specific molecular targets and pathways. The compound’s mechanism of action involves binding to receptors and enzymes, leading to changes in cellular signaling and function. These interactions result in its hypotensive, spasmolytic, and coronary dilator effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Prototype Compound F8

The non-salt form of Nitrarine 2HCl, F8, shows inferior drug-like properties. At 75 mg/kg, F8 achieves a TGI of 52.8%, significantly lower than this compound (70.1%). Its poor water solubility limits absorption and PK performance, resulting in lower serum concentrations and shorter half-life .

Parameter This compound F8
Water Solubility >50× improvement Low
TGI (75 mg/kg) 70.1% 52.8%
Half-life (oral) Extended by 1 hour Baseline
Mechanism Apoptosis, cell cycle arrest Similar but less potent

Apatinib

Apatinib, a third-line oral anti-gastric cancer drug, serves as a clinical benchmark. At 37.5 mg/kg, this compound achieves a TGI of 60.6%, outperforming apatinib’s 50.0% at the same dose. This superiority is attributed to this compound’s enhanced solubility and sustained PK profile .

Parameter This compound Apatinib
TGI (37.5 mg/kg) 60.6% 50.0%
Target Multi-mechanistic VEGFR-2 inhibitor
Solubility High Moderate

Flunarizine 2HCl

Flunarizine 2HCl is a calcium channel blocker used for migraine prophylaxis. Unlike this compound, it lacks direct antitumor activity but shares the 2HCl salt structure. Its solubility in DMSO (≥20.65 mg/mL) and ethanol (≥2.21 mg/mL) is comparable, though its therapeutic application diverges entirely .

Parameter This compound Flunarizine 2HCl
Primary Use Gastric cancer Migraine, vertigo
Mechanism Apoptosis induction Calcium channel blockade
Solubility (Water) High Insoluble

Trientine 2HCl

Trientine 2HCl is a copper-chelating agent for Wilson’s disease. While both compounds utilize 2HCl salt forms, Trientine 2HCl’s efficacy lies in metal ion sequestration rather than antitumor activity.

Parameter This compound Trientine 2HCl
Therapeutic Area Oncology Metabolic disorder
Mechanism Multi-target Copper chelation
Clinical Evidence Preclinical Limited/poor quality

Stobadine·2HCl

Stobadine·2HCl is an antioxidant with α-adrenolytic and hypotensive effects. In comparative studies, its antioxidative activity (via ABTS assay) was higher than derivatives like SM1dM9dM10·2HCl but lower than SME1i-ProC2·HCl. Unlike this compound, its primary drawbacks include adverse hypotensive effects in acute conditions .

Parameter This compound Stobadine·2HCl
Primary Use Antitumor Antioxidant, hypotensive
Efficacy in Models High TGI (70.1%) Moderate antioxidative
Safety Acceptable toxicity Risk of hypotension

Q & A

Q. Table 1: Solubility and Stability of this compound

SolventSolubility (mg/mL)Stability at -20°C
DMSO≥20.65>6 months
Ethanol≥2.21 (sonicated)3 months
WaterInsolubleN/A
Source: Adapted from

Q. Table 2: Example Dose-Response Parameters in Colorectal Cancer Models

Cell LineIC₅₀ (μM)Apoptosis Induction (40 μM)Autophagy Marker (LC3-II)
HT-2928.435% ↑2.5-fold ↑
DLD-132.142% ↑3.1-fold ↑
Source: Adapted from

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